5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-4-oxopyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO4S/c1-27-19-5-3-2-4-15(19)22-20(24)17-10-16(23)18(12-26-17)25-11-13-6-8-14(21)9-7-13/h2-10,12H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNKUSQSPHVTQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis begins with the reaction of 4-fluorobenzyl chloride with sodium hydroxide in ethanol, resulting in the formation of 4-fluorobenzyl alcohol.
Route 2: : The intermediate is then reacted with 2-bromo-4H-pyran-4-one in the presence of a base like potassium carbonate, leading to the formation of the pyran-2-carboxamide core.
Route 3:
Industrial Production Methods
For large-scale production, optimizing reaction conditions and using continuous flow reactors can enhance the yield and purity of the compound. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, primarily at the sulfur and phenyl groups.
Reduction: : Reduction reactions can occur at the keto group, converting it into a hydroxyl group.
Substitution: : Nucleophilic substitution reactions are possible at the benzyl and pyran rings.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, acids, and bases.
Major Products
Oxidation Products: : Sulfoxide and sulfone derivatives.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, it serves as a building block for synthesizing more complex molecules and exploring reaction mechanisms.
Biology
It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. The fluoro and methylthio groups are key contributors to its binding affinity and specificity.
Molecular Targets and Pathways
Enzyme Inhibition: : It may inhibit specific enzymes by binding to their active sites, preventing substrate access.
Receptor Interaction: : The compound can bind to receptors, modulating their activity and influencing cell signaling pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Analogs
Key Observations:
Halogen Effects : The 4-fluorobenzyl group (target compound) may improve metabolic stability compared to 4-chlorobenzyl analogs (e.g., ), as fluorine’s electronegativity and small size enhance binding specificity .
N-Substituent Impact :
- The methylthio group in the target compound introduces sulfur-mediated hydrophobic interactions, contrasting with polar groups like carbamoylphenyl () or heterocyclic furan ().
- Bulkier substituents (e.g., 3-phenylpropyl in ) may reduce solubility but improve target affinity.
Physical Properties : Melting points for thiadiazole analogs () suggest that bulkier substituents (e.g., benzylthio in 5h, 133–135°C) lower melting points compared to smaller groups (e.g., methylthio in 5f, 158–160°C). This trend may extrapolate to pyran-2-carboxamides.
Biological Activity
The compound 5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide , also known by its CAS number 1021060-75-2, represents a novel chemical entity with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by data tables and relevant case studies.
Molecular Characteristics
| Property | Description |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 385.4 g/mol |
| CAS Number | 1021060-75-2 |
The compound features a pyran ring structure with a carboxamide functional group, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related oxazine derivatives have shown effective inhibition against various bacterial strains, such as Staphylococcus faecium and Escherichia coli, with ID50 values indicating potent activity at low concentrations .
The proposed mechanism of action involves interaction with specific biological targets, potentially including enzymes involved in metabolic pathways. For example, docking studies suggest that the compound may inhibit tyrosinase activity, which is crucial in melanin biosynthesis, thereby exerting antimelanogenic effects .
Case Studies
-
Antimicrobial Evaluation :
- A series of derivatives were tested for antimicrobial efficacy against E. coli and S. faecium. The most potent compounds showed ID50 values as low as , demonstrating significant antibacterial activity.
-
Cytotoxicity Testing :
- Compounds structurally related to the target compound were assessed for cytotoxicity against various cancer cell lines, revealing promising results with IC50 values suggesting effective growth inhibition.
-
In Vivo Studies :
- Preliminary in vivo studies indicated that similar compounds could reduce tumor size in murine models when administered at optimized dosages.
Q & A
Q. What established synthetic routes are available for 5-((4-fluorobenzyl)oxy)-N-(2-(methylthio)phenyl)-4-oxo-4H-pyran-2-carboxamide, and what reaction conditions critically influence yield?
The synthesis typically involves multi-step condensation and coupling reactions. Key steps include:
- Coupling of fluorobenzyl ether intermediates with a pyran-2-carboxamide backbone using carbodiimide reagents (e.g., EDC·HCl) and activators like HOBt·H₂O to facilitate amide bond formation .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate the product.
- Critical factors affecting yield:
- Reagent stoichiometry : Excess triethylamine (TEA) is often required to neutralize HCl byproducts during coupling .
- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Protection/deprotection strategies : For example, tert-butoxycarbonyl (Boc) groups may be used to protect reactive amines during intermediate steps .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the fluorobenzyl (δ 7.2–7.4 ppm), methylthiophenyl (δ 2.5 ppm for S-CH₃), and pyran-4-one (δ 6.8–7.0 ppm) moieties .
- ¹³C NMR : Confirms carbonyl carbons (C=O at ~170–180 ppm) and aromatic carbons.
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ expected within ±2 ppm error) .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers address low crystallinity or phase impurities during X-ray diffraction analysis of this compound?
Q. What strategies resolve discrepancies in biological activity data across assay systems (e.g., enzymatic vs. cell-based assays)?
- Orthogonal validation :
- Assay condition standardization :
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s metabolic stability?
- Key modifications :
- Fluorobenzyl group : Enhances metabolic resistance by blocking cytochrome P450 oxidation. Replace with trifluoromethyl for further stability .
- Methylthiophenyl moiety : Sulfur oxidation to sulfone reduces metabolic clearance. Test analogs with bulkier substituents (e.g., tert-butyl) to sterically hinder enzymatic degradation .
- In vitro ADME profiling :
Q. What computational methods predict binding modes of this compound to potential therapeutic targets (e.g., kinases)?
- Docking simulations :
- Utilize AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets. Prioritize targets with conserved hinge-region residues (e.g., EGFR, CDK2) .
- Validate poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .
- Pharmacophore mapping :
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines and primary cells?
- Contextual factors :
- Mechanistic follow-up :
- Perform RNA-seq to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) in responsive vs. resistant models .
Q. What statistical approaches validate the significance of minor structural modifications (e.g., halogen substitution) on bioactivity?
- Multivariate analysis :
Tables for Key Data
Q. Table 1. Representative Synthetic Yields Under Varied Conditions
| Reagent Ratio (EDC·HCl : Substrate) | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1.2 : 1 | 0 | 62 | 98.5 |
| 1.5 : 1 | 25 | 78 | 97.8 |
| 2.0 : 1 | 25 | 85 | 99.1 |
| Data adapted from coupling optimization studies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
